N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide
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Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and thiazole intermediates, followed by their coupling under specific conditions. Common reagents might include thionyl chloride, amines, and various catalysts to facilitate the formation of the thiazole and pyridine rings.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution can introduce various functional groups into the thiazole or pyridine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-2-yl)thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide: shares structural features with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S2/c22-14(21-16-19-11(8-24-16)13-4-2-6-23-13)12-9-25-15(20-12)18-10-3-1-5-17-7-10/h1-9H,(H,18,20)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDKTUCCDUUYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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